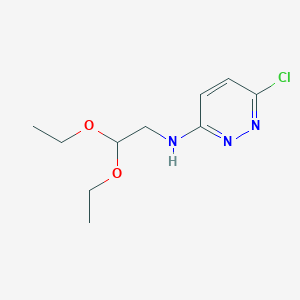

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNAASQEFXDUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=NN=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting material : A pyridazine or pyridine derivative, often substituted with nitro or hydroxy groups.

- Chlorination : Introduction of chlorine at the 6-position using reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).

- Reduction : Conversion of nitro groups to amino groups via catalytic hydrogenation or iron/ammonium chloride reduction.

- Alkylation/Amination : Introduction of the 2,2-diethoxyethyl moiety through nucleophilic substitution or reductive amination.

Chlorination of Pyridazine Precursors

Chlorination is a critical step to install the 6-chloro substituent on the pyridazine ring. Multiple studies have demonstrated effective chlorination using phosphorus pentachloride and phosphorus oxychloride under reflux conditions.

| Yield (%) | Reagents & Conditions | Notes |

|---|---|---|

| 78% | PCl5 and POCl3, 150°C, 2 h | Reaction of 6-methyl-5-nitropyridin-2-ol with PCl5 and POCl3 yields 6-chloro-2-methyl-3-nitropyridine as a light brown solid. |

| 85% | PCl5 and POCl3, 110°C, 3.5 h | Conversion of 6-hydroxy-3-nitro-2-picoline to 6-chloro-3-nitro-2-picoline with stepwise addition of reagents. |

| 62-64% | PCl5 and POCl3, DMF solvent, 100-115°C, 2-8 h | Chlorination in DMF improves solubility and reaction efficiency, yielding 6-chloro derivatives after workup. |

These chlorination methods provide high yields of chloro-substituted nitro pyridine/pyridazine intermediates, which are essential for further functionalization.

Reduction of Nitro to Amino Group

The nitro group at position 3 is reduced to an amino group using various methods:

| Yield (%) | Reducing Agent & Conditions | Notes |

|---|---|---|

| 99% | Fe powder, HCl, ethanol/water, 20°C, 1 h | Efficient reduction of 6-chloro-3-nitro-2-methylpyridine to 6-chloro-2-methyl-3-aminopyridine with high purity. |

| 78% | Fe powder, NH4Cl, methanol, 80°C, 5 h | Alternative reduction method with ammonium chloride and iron in methanol, followed by purification. |

| 96% | Catalytic hydrogenation with 5% Pd/C, ethanol, 40-45°C, 6-8 h, autoclave | Hydrogenation under pressure converts nitro to amino with high yield and purity. |

These reduction methods are robust and scalable, producing the key amino intermediate necessary for subsequent alkylation.

Introduction of the 2,2-Diethoxyethyl Group

The amino group at position 3 is alkylated or functionalized with the 2,2-diethoxyethyl moiety typically via nucleophilic substitution or reductive amination. While direct literature specific to 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is limited, analogous procedures from related compounds suggest:

- Reaction of the amino intermediate with 2,2-diethoxyacetaldehyde or its derivatives under reductive amination conditions.

- Use of lithium hydride or cesium carbonate as bases in aprotic solvents (e.g., toluene) to facilitate nucleophilic substitution.

- Palladium-catalyzed coupling reactions may also be employed when the alkoxyethyl group is introduced via protected intermediates.

| Yield (%) | Conditions & Reagents | Notes |

|---|---|---|

| 70.2% | Lithium hydride, toluene, 90°C, 4 h | Alkylation of amino-pyridine derivatives with alkoxyalkyl carbamates, followed by purification. |

| 94-96% | Cs2CO3, Pd(OAc)2, phosphine ligand, toluene, 20-70°C | Palladium-catalyzed coupling to introduce alkoxyalkyl substituents on amino-pyridine rings. |

These methods provide efficient routes to introduce the diethoxyethyl moiety onto the amino group, yielding the target compound with high purity and yield.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| Chlorination | 6-hydroxy-3-nitro-2-picoline | PCl5, POCl3, 110-150°C, 2-3.5 h | 62-85% | 6-chloro-3-nitro-2-picoline (intermediate) |

| Nitro Reduction | 6-chloro-3-nitro-2-methylpyridine | Fe/HCl/EtOH/H2O, 20°C, 1 h or Pd/C H2, 40-45°C | 78-99% | 6-chloro-3-amino-2-methylpyridine |

| Alkylation/Amination | 6-chloro-3-aminopyridine derivative | LiH/toluene, 90°C, 4 h or Cs2CO3/Pd catalyst | 70-96% | This compound |

Research Findings and Notes

- The chlorination step is sensitive to temperature and reagent ratios; excess phosphorus pentachloride can improve yield but requires careful control to avoid side reactions.

- Reduction of nitro groups is efficiently achieved by iron powder in acidic media or catalytic hydrogenation, with the latter providing cleaner products but requiring specialized equipment.

- Alkylation with 2,2-diethoxyethyl groups benefits from the use of strong bases and palladium catalysts to achieve high regioselectivity and yield.

- Purification is generally performed by recrystallization or silica gel chromatography to ensure high purity suitable for further synthetic applications.

Chemical Reactions Analysis

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among pyridazin-3-amine derivatives include:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance electrophilicity and may influence binding to biological targets.

- Aliphatic vs. aromatic side chains: Impact lipophilicity, steric bulk, and hydrogen-bonding capacity.

Table 1: Physicochemical Comparison of Selected Analogs

Solubility and Pharmacokinetic Considerations

Biological Activity

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group and a diethoxyethyl moiety. The structural formula can be represented as:

This unique structure allows for various chemical interactions, making it a candidate for diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several pathogenic bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:

A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM. Furthermore, apoptosis assays confirmed that the compound induces programmed cell death in these cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes critical for cellular processes, such as:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity related to growth factor signaling.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridazine derivatives, including this compound. Findings suggest that modifications to the diethoxyethyl group can enhance biological activity and selectivity for target enzymes.

Table 2: Structure-Activity Relationship Data

| Derivative | Activity Level | Comments |

|---|---|---|

| 6-chloro-N-(2,2-diethoxyethyl) | Moderate Antimicrobial | Effective against Gram-positive bacteria |

| 6-chloro-N-(2-methoxyphenyl) | High Anticancer | Stronger inhibition in breast cancer cells |

| 6-chloro-N-(ethyl) | Low Activity | Reduced efficacy compared to diethoxyethyl |

Q & A

Q. What are the optimized synthetic routes for 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with 2,2-diethoxyethylamine under controlled conditions. Key parameters include:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Temperature: Elevated temperatures (80–100°C) improve substitution efficiency.

- Catalysts: Base catalysts like triethylamine neutralize HCl byproducts, shifting equilibrium toward product formation .

Alternative routes may utilize coupling agents (e.g., EDCI) for amide bond formation in related pyridazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm substitution patterns and diethoxyethyl group integration. Coupling constants in aromatic regions distinguish pyridazine ring positions .

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, are reported for analogs .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., , MW 257.72 g/mol) .

Q. How can purity and identity be confirmed post-synthesis?

- HPLC: Use reverse-phase columns (C18) with UV detection ( nm) to assess purity () .

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., : C 51.26%, H 6.26%, N 16.30%) .

- Melting Point: Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation: Replace the diethoxyethyl group with fluorobenzyl (e.g., 2,4-difluorobenzyl in ) or tetrahydrofuran-methyl () to assess steric/electronic effects.

- Activity Assays: Test derivatives in biological models (e.g., enzyme inhibition, cytotoxicity) and correlate with substituent properties. For example, fluorinated analogs show enhanced lipophilicity and target binding .

- Data Analysis: Use similarity indices (e.g., 0.86–0.92 for pyridazine analogs) to prioritize compounds for synthesis .

Q. How to resolve contradictions between NMR and crystallographic data?

- Cross-Validation: Compare NMR-derived torsion angles with X-ray coordinates. Discrepancies may arise from solution vs. solid-state conformers.

- Computational Modeling: Employ density functional theory (DFT) to simulate NMR chemical shifts and validate crystallographic assignments .

- Software Tools: Use SHELXL () for refining crystallographic models against experimental data to minimize -factors () .

Q. What mechanistic insights exist for nucleophilic substitution in pyridazine systems?

- Reaction Pathways: The chloro group at position 6 undergoes (aromatic nucleophilic substitution) with amines. Electron-withdrawing groups (e.g., pyridazine N-atoms) activate the ring for attack .

- Kinetic Studies: Monitor reaction progress via F NMR (if fluorinated amines are used) to determine rate constants and transition states .

Q. How does the diethoxyethyl group influence solubility and reactivity?

- Solubility: The diethoxyethyl moiety enhances hydrophilicity, improving aqueous solubility compared to alkyl or aryl substituents.

- Steric Effects: Bulky substituents may hinder intermolecular interactions in crystal packing, as seen in analogs with symmetry .

- Chemical Stability: Ethoxy groups are prone to acid-catalyzed hydrolysis, requiring anhydrous conditions during synthesis .

Q. What challenges arise in crystallographic analysis of pyridazine derivatives?

- Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection: Use Mo-Kα radiation ( Å) and CCD detectors (e.g., Bruker APEXII) for high-resolution datasets.

- Refinement: Address disorder in flexible diethoxyethyl chains using SHELXL’s PART instruction .

Q. How to handle polymorphism in pyridazine-based compounds?

- Screening: Crystallize from diverse solvents (e.g., DMSO, acetone) to identify polymorphs.

- Thermal Analysis: DSC detects phase transitions between polymorphic forms.

- Structural Comparison: Analyze hydrogen-bonding patterns (e.g., N–H···N vs. N–H···O) to explain stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.